4-(Dimethylamino)-2-fluorobenzonitrile

Catalog No.
S811369
CAS No.
1189353-13-6
M.F
C9H9FN2
M. Wt
164.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)-2-fluorobenzonitrile

CAS Number

1189353-13-6

Product Name

4-(Dimethylamino)-2-fluorobenzonitrile

IUPAC Name

4-(dimethylamino)-2-fluorobenzonitrile

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C9H9FN2/c1-12(2)8-4-3-7(6-11)9(10)5-8/h3-5H,1-2H3

InChI Key

SVOYAOFLYPEFHI-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)C#N)F

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C#N)F

4-(Dimethylamino)-2-fluorobenzonitrile is an organic compound characterized by its molecular formula C10H10FNC_{10}H_{10}FN and a molecular weight of approximately 175.19 g/mol. It features a benzene ring substituted with a dimethylamino group, a fluorine atom, and a nitrile group. This compound is notable for its unique electronic properties, which arise from the combination of these functional groups, making it valuable in various chemical and biological applications.

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, such as amines or alcohols, under suitable conditions.
  • Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
  • Reduction: The nitrile group can be reduced to primary or secondary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

  • From Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
  • From Oxidation: N-oxide derivatives of the dimethylamino group.
  • From Reduction: Primary or secondary amines derived from the nitrile group.

Research indicates that 4-(Dimethylamino)-2-fluorobenzonitrile exhibits potential biological activity. It has been investigated for its interactions with various biological macromolecules, including proteins and enzymes. The dimethylamino group may enhance its binding affinity to certain receptors, potentially modulating their activity. Additionally, it has been explored as a fluorescent probe in biochemical assays, contributing to its utility in biological research.

The synthesis of 4-(Dimethylamino)-2-fluorobenzonitrile typically involves introducing the dimethylamino and fluorine groups onto a benzonitrile scaffold. A common synthetic route includes:

  • Nucleophilic Aromatic Substitution (S_NAr): Reacting 4-chloro-2-fluorobenzonitrile with dimethylamine under basic conditions, often in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
  • Industrial Production: In an industrial context, continuous flow processes may be utilized to enhance efficiency and yield, incorporating automated reactors and precise control over reaction parameters.

4-(Dimethylamino)-2-fluorobenzonitrile finds applications across various fields:

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: Investigated for potential pharmacological properties and interactions with biological systems.
  • Material Science: Used in developing advanced materials with specific electronic or optical properties.

Studies have focused on the interaction of 4-(Dimethylamino)-2-fluorobenzonitrile with enzymes and receptors. Its ability to modulate biological activity through binding interactions makes it a candidate for further research in drug development and biochemical assays. The electronic properties imparted by the fluorine atom and dimethylamino group enhance its potential as a molecular probe.

Several compounds share structural similarities with 4-(Dimethylamino)-2-fluorobenzonitrile. Here are some notable examples:

Compound NameKey FeaturesDifferences
4-(Dimethylamino)pyridineContains a pyridine ring instead of benzeneLacks the fluorine atom and nitrile group
4-(Dimethylamino)benzonitrileSimilar structure but without fluorineOnly contains dimethylamino and nitrile groups
2-FluorobenzonitrileContains fluorine and nitrileLacks the dimethylamino group
2-Dimethylamino-6-fluorobenzonitrileSimilar structure but different substitution patternDifferent reactivity due to position of groups

Uniqueness

The uniqueness of 4-(Dimethylamino)-2-fluorobenzonitrile lies in its specific combination of functional groups—dimethylamino, fluorine, and nitrile—on the benzene ring. This configuration imparts distinct electronic and steric properties that enhance its reactivity and applicability in various synthetic pathways and research contexts.

XLogP3

1.9

Dates

Modify: 2024-04-14

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